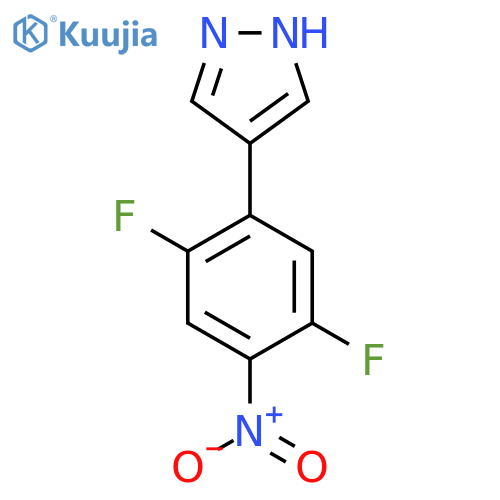

Cas no 2228494-36-6 (4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole)

2228494-36-6 structure

商品名:4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole

- 2228494-36-6

- EN300-1787007

-

- インチ: 1S/C9H5F2N3O2/c10-7-2-9(14(15)16)8(11)1-6(7)5-3-12-13-4-5/h1-4H,(H,12,13)

- InChIKey: HVDKGNUJIWSALS-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=CC=1C1C=NNC=1)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 225.03498273g/mol

- どういたいしつりょう: 225.03498273g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 74.5Ų

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1787007-0.5g |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |

2228494-36-6 | 0.5g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1787007-1.0g |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |

2228494-36-6 | 1g |

$1315.0 | 2023-05-23 | ||

| Enamine | EN300-1787007-2.5g |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |

2228494-36-6 | 2.5g |

$2576.0 | 2023-09-19 | ||

| Enamine | EN300-1787007-5g |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |

2228494-36-6 | 5g |

$3812.0 | 2023-09-19 | ||

| Enamine | EN300-1787007-5.0g |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |

2228494-36-6 | 5g |

$3812.0 | 2023-05-23 | ||

| Enamine | EN300-1787007-1g |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |

2228494-36-6 | 1g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1787007-0.05g |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |

2228494-36-6 | 0.05g |

$1104.0 | 2023-09-19 | ||

| Enamine | EN300-1787007-10.0g |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |

2228494-36-6 | 10g |

$5652.0 | 2023-05-23 | ||

| Enamine | EN300-1787007-0.1g |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |

2228494-36-6 | 0.1g |

$1157.0 | 2023-09-19 | ||

| Enamine | EN300-1787007-0.25g |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |

2228494-36-6 | 0.25g |

$1209.0 | 2023-09-19 |

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

2228494-36-6 (4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬